2-Bromo-1-isopropoxy-3-vinylbenzene
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Overview
Description
2-Bromo-1-isopropoxy-3-vinylbenzene is an organic compound with the molecular formula C11H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and a vinyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropoxy-3-vinylbenzene typically involves the bromination of 1-isopropoxy-3-vinylbenzene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropoxy-3-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to modify the vinyl group or the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Products include alkanes or alkenes with modified substituents.
Scientific Research Applications
2-Bromo-1-isopropoxy-3-vinylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: The compound is used in studies involving catalytic reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-3-vinylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates substitution reactions. The vinyl group can participate in addition reactions, while the isopropoxy group can influence the compound’s reactivity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-isopropylbenzene: Similar structure but lacks the vinyl group.
4-Bromo-1-isopropoxy-2-vinylbenzene: Similar structure with different substitution pattern.
2-Bromo-1-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
2-Bromo-1-isopropoxy-3-vinylbenzene is unique due to the combination of its bromine, isopropoxy, and vinyl substituents, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-1-ethenyl-3-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-6-5-7-10(11(9)12)13-8(2)3/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCKTWPPELXGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Br)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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